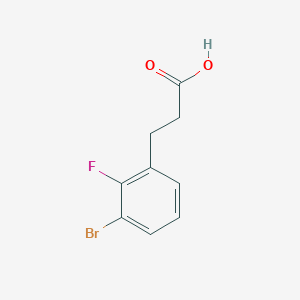

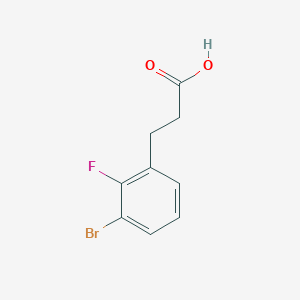

3-(3-Bromo-2-fluorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(3-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTHCORUZVGKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729503 | |

| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261814-91-8 | |

| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromo-2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the most plausible and efficient synthetic pathways, with a primary focus on the malonic ester synthesis route. This guide will provide detailed, step-by-step protocols, discuss the rationale behind experimental choices, and explore alternative synthetic strategies. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical guidance.

Introduction: Significance of this compound

This compound is a halogenated arylpropanoic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the carboxylic acid moiety, makes it a versatile intermediate for the synthesis of more complex molecules. The unique electronic properties conferred by the halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this molecule a person of interest in the development of novel therapeutic agents.

The structural motif of 3-arylpropanoic acids is found in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The ability to further functionalize the molecule at the bromine position via cross-coupling reactions, or by modifying the carboxylic acid group, opens up a wide range of possibilities for creating diverse chemical libraries for drug screening.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is paramount for its safe handling and use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1261814-91-8 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Safety Information: [1]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.

Primary Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a robust and widely used method for the preparation of carboxylic acids. This pathway is particularly advantageous as it allows for the straightforward introduction of a two-carbon acetic acid unit to an alkyl halide. A general method for the synthesis of 3-(3-halogenophenyl) propionic acids has been described, which can be adapted for the synthesis of our target molecule.[3]

The overall strategy involves the alkylation of a malonic ester with a suitable 3-bromo-2-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Diagram of the Malonic Ester Synthesis Pathway

Caption: Malonic ester synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Diethyl 2-(3-bromo-2-fluorobenzyl)malonate

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in ethanol. This can be prepared by carefully adding sodium metal to absolute ethanol.

-

Addition of Malonic Ester: To the cooled sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel while maintaining a low temperature (0-5 °C). Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add a solution of 3-bromo-2-fluorobenzyl bromide in a suitable solvent (e.g., ethanol or THF) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part B: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: To the purified diethyl 2-(3-bromo-2-fluorobenzyl)malonate, add an excess of a strong acid solution (e.g., aqueous HCl or H₂SO₄). Heat the mixture to reflux for several hours until the hydrolysis of the ester groups is complete (monitored by TLC).

-

Decarboxylation: Continue heating the reaction mixture at a higher temperature to effect decarboxylation of the resulting malonic acid derivative. The evolution of carbon dioxide gas will be observed.

-

Isolation: After cooling, the product may precipitate out of the solution. If not, extract the aqueous mixture with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate and hexanes).

Alternative Synthetic Strategies

While the malonic ester synthesis is a reliable method, other synthetic approaches can also be considered.

Wittig Reaction Approach

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds.[4][5] A plausible retrosynthetic analysis suggests that this compound could be prepared from 3-bromo-2-fluorobenzaldehyde.

Diagram of the Wittig Reaction-based Pathway

Caption: A potential synthetic route utilizing the Wittig reaction.

This pathway would involve the reaction of 3-bromo-2-fluorobenzaldehyde[6] with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) followed by hydrolysis of the ester would yield the desired propanoic acid.

Heck Reaction Pathway

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to couple an aryl halide with an alkene.[7][8] In this context, 3-bromo-2-fluorobromobenzene could be coupled with an acrylic acid ester, followed by reduction of the double bond.

Conclusion

The synthesis of this compound is achievable through several established organic transformations. The malonic ester synthesis represents a robust and well-documented approach, offering a reliable pathway from readily available starting materials. Alternative strategies, such as those employing the Wittig or Heck reactions, provide additional flexibility and may be advantageous depending on the specific laboratory capabilities and desired scale of production. The choice of the optimal synthetic route will depend on factors such as reagent availability, desired yield and purity, and scalability. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. This compound | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1261814-91-8 [m.chemicalbook.com]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-(3-Bromo-2-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significant interest to researchers, scientists, and professionals in drug development. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry. The strategic incorporation of both bromine and fluorine atoms on the phenylpropanoic acid scaffold suggests its utility as a versatile building block for the synthesis of novel therapeutic agents. This guide aims to serve as a valuable resource for those interested in the synthesis and application of this and structurally related compounds.

Introduction

Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The introduction of halogen substituents, such as fluorine and bromine, into this scaffold can profoundly influence a molecule's physicochemical properties and biological activity. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] Bromine can act as a bioisostere for other groups and provides a reactive handle for further synthetic transformations.[5]

This compound combines these features, making it a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed, albeit proposed, synthetic route and a comprehensive analysis of its predicted properties, offering a foundational understanding for its use in research and development.

Molecular Structure and Identifiers

A clear understanding of the molecular structure and its identifiers is crucial for any chemical compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1261814-91-8 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CCC(=O)O |

digraph "3-(3-Bromo-2-fluorophenyl)propanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br", fontcolor="#EA4335"]; F8 [label="F", fontcolor="#34A853"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O12 [label="O", fontcolor="#EA4335"]; O13 [label="O", fontcolor="#EA4335"]; H14 [label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"]; Br7 [pos="-1.74,-2.5!"]; F8 [pos="-1.74,0!"]; C9 [pos="1.74,0.5!"]; C10 [pos="2.61,1!"]; C11 [pos="3.48,0.5!"]; O12 [pos="3.48,-0.5!"]; O13 [pos="4.35,1!"]; H14 [pos="4.35,1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F8; C3 -- Br7; C6 -- C9; C9 -- C10; C10 -- C11; C11 -- O12 [style=double]; C11 -- O13; O13 -- H14; }

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on general procedures for analogous reactions and should be optimized for this specific substrate.

Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting anilines to various functional groups, including nitriles, via a diazonium salt intermediate.[6][7][8][9]

-

Procedure:

-

Dissolve 3-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-fluorobenzonitrile.

-

Step 2: Hydrolysis of 3-Bromo-2-fluorobenzonitrile to 3-Bromo-2-fluorobenzoic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[10][11][12][13][14] Acid-catalyzed hydrolysis is proposed here.

-

Procedure:

-

Combine 3-bromo-2-fluorobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 3-bromo-2-fluorobenzoic acid.

-

Step 3: Arndt-Eistert Homologation to this compound

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[15][16][17][18][19][20] It involves the formation of a diazoketone followed by a Wolff rearrangement.

-

Procedure:

-

Acyl Chloride Formation: Convert 3-bromo-2-fluorobenzoic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) and cool to 0 °C. Add an ethereal solution of diazomethane (2.0 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature overnight.

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. Heat the mixture to reflux, which will induce the Wolff rearrangement to form a ketene intermediate that is trapped by water to yield the desired propanoic acid.

-

After the reaction is complete, filter the mixture to remove the silver catalyst.

-

Acidify the aqueous layer and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Predicted Physicochemical and Spectroscopic Data

Due to the lack of experimentally determined data in the literature, the following properties are predicted based on the compound's structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 110-120 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |

| pKa | ~4.5 |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.4-7.6 (m, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~3.0 (t, 2H, -CH₂-Ar), ~2.7 (t, 2H, -CH₂-COOH), ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR | δ (ppm): ~178-180 (C=O), ~155-160 (d, JCF, C-F), ~130-135 (C-Br), ~125-130 (Ar-CH), ~120-125 (Ar-CH), ~115-120 (Ar-CH), ~35-40 (-CH₂-Ar), ~25-30 (-CH₂-COOH) |

| IR (cm⁻¹) | ~2500-3300 (br, O-H stretch), ~1700 (s, C=O stretch), ~1600, 1475 (m, C=C stretch), ~1250 (s, C-F stretch) |

| Mass Spec (EI) | m/z: 246/248 (M⁺), 201/203 (M-COOH)⁺, 122 (M-Br-COOH)⁺ |

Justification for Predicted Spectroscopic Data:

-

¹H NMR: The aromatic protons are expected to appear in the range of 7.1-7.6 ppm, with splitting patterns influenced by the bromine and fluorine substituents. The two methylene groups of the propanoic acid chain will appear as triplets around 3.0 and 2.7 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift.[21][22][23][24]

-

¹³C NMR: The carbonyl carbon is expected around 178-180 ppm. The aromatic carbons will show characteristic shifts, with the carbon attached to fluorine exhibiting a large carbon-fluorine coupling constant. The carbons attached to bromine and the propanoic acid chain will also have distinct chemical shifts.[25][26][27][28][29]

-

IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch around 1700 cm⁻¹, and characteristic aromatic C=C stretches. The C-F stretch will likely appear in the fingerprint region.[30][31][32][33][34]

-

Mass Spectrometry: The mass spectrum will show a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of bromine. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group.[35][36][37][38][39]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a propanoic acid moiety with both fluorine and bromine substituents makes this compound a valuable building block for several reasons:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which may improve membrane permeability.[1][2][3][4][40]

-

Bioisosteric Replacement: The bromo and fluoro substituents can act as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's interaction with its biological target.[5][41][42][43][44]

-

Synthetic Handle for Further Diversification: The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of additional molecular complexity and the construction of diverse chemical libraries for high-throughput screening.

This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory agents, anticancer drugs, or central nervous system agents, where the specific substitution pattern can lead to improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

Based on structurally similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, albeit not extensively studied, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. The insights provided herein are intended to facilitate further research and development involving this versatile building block, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. fiveable.me [fiveable.me]

- 6. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]

- 16. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 17. Arndt-Eistert Synthesis [organic-chemistry.org]

- 18. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 19. grokipedia.com [grokipedia.com]

- 20. chemistry-reaction.com [chemistry-reaction.com]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. srd.nist.gov [srd.nist.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 32. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 33. scribd.com [scribd.com]

- 34. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 35. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 38. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 39. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 40. pharmacyjournal.org [pharmacyjournal.org]

- 41. researchgate.net [researchgate.net]

- 42. macmillan.princeton.edu [macmillan.princeton.edu]

- 43. drughunter.com [drughunter.com]

- 44. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound influence of halogen atoms on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both bromine and fluorine in this particular molecule offers unique opportunities for its application as a versatile synthetic intermediate in the development of advanced chemical scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a focus on the interplay between its structural features and its chemical behavior.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Spectroscopic and Structural Analysis

-

Synthesis and Reactivity

-

Potential Applications in Drug Discovery

-

References

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylpropanoic acid with the chemical formula C9H8BrFO2.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1261814-91-8 | --INVALID-LINK-- |

| Molecular Formula | C9H8BrFO2 | --INVALID-LINK-- |

| Molecular Weight | 247.06 g/mol | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C(=C1)Br)F)CCC(=O)O | --INVALID-LINK-- |

| InChI Key | QUTHCORUZVGKKY-UHFFFAOYSA-N | --INVALID-LINK-- |

The presence of a bromine and a fluorine atom on the phenyl ring, along with the carboxylic acid group, dictates the molecule's polarity, solubility, and reactivity. The propanoic acid side chain introduces a degree of conformational flexibility.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid chain. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent aromatic protons and the additional coupling to the fluorine atom. The aliphatic protons would appear as two triplets, corresponding to the -CH2- group adjacent to the aromatic ring and the -CH2- group adjacent to the carboxyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C-F and C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the carboxyl group, as well as cleavage of the propanoic acid side chain.

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of this compound is influenced by the rotational freedom around the single bonds of the propanoic acid side chain. Computational modeling studies on similar 3-phenylpropanoic acid derivatives have shown that the conformation of the side chain can vary. A survey of the Cambridge Structural Database for 3-phenylpropanoic acid structures revealed that the middle dihedral angle of the propanoic acid side chain is typically in a trans conformation. However, the presence of bulky or electron-withdrawing substituents on the phenyl ring can influence the preferred conformation.[2]

Caption: 2D structure of this compound.

Synthesis and Reactivity

While a specific, optimized synthesis protocol for this compound is not detailed in readily available literature, its synthesis can be envisioned through established organic chemistry methodologies. A plausible synthetic route could involve the following steps, as adapted from patents for similar compounds.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-step Methodology:

-

Malonic Ester Synthesis: 2-Bromo-1-fluoro-3-(bromomethyl)benzene would be reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This nucleophilic substitution reaction would form diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester would then be hydrolyzed using a strong base like sodium hydroxide, followed by acidification. Upon heating, the intermediate malonic acid derivative would undergo decarboxylation to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the functional groups present:

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol.

-

Aromatic Bromine: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for creating more complex molecular architectures.

Potential Applications in Drug Discovery

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential for development as a therapeutic agent or as a key building block in the synthesis of more complex drug candidates.

The presence of the bromine atom provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Given the wide range of biological activities associated with arylpropanoic acid derivatives, including anti-inflammatory, analgesic, and anticancer properties, this compound represents a valuable starting point for drug discovery programs.[5]

Caption: Potential of this compound in drug discovery.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine atom, a fluorine atom for metabolic stability, and a versatile carboxylic acid group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- 1. This compound | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid [mdpi.com]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific integrity and developmental success. 3-(3-Bromo-2-fluorophenyl)propanoic acid (C₉H₈BrFO₂) is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex pharmacologically active agents.[1] Its precise chemical structure, featuring a halogenated phenyl ring and a propanoic acid side chain, necessitates a multi-faceted analytical approach for confirmation of its identity and purity.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification in a research setting. We will delve into the theoretical underpinnings of each major spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the causal relationships between the molecular structure and the anticipated spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to interpret and validate the structure of this and similar compounds.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's architecture. The key features that will govern the spectroscopic output are:

-

A trisubstituted benzene ring: The substitution pattern (1,2,3- or ortho, meta) with three different substituents (fluoro, bromo, and the propanoic acid chain) will lead to a complex and informative aromatic region in the NMR spectra.

-

A propanoic acid chain: This aliphatic portion will give rise to characteristic signals in both ¹H and ¹³C NMR, specifically two methylene (CH₂) groups.

-

A carboxylic acid functional group: This group has highly characteristic signatures in both IR (a very broad O-H stretch and a strong C=O stretch) and ¹³C NMR (a downfield carbonyl carbon signal).

-

Halogen atoms (Br and F): The high electronegativity of fluorine and the presence of bromine (with its characteristic isotopes) will significantly influence the NMR chemical shifts and the mass spectrum's isotopic pattern.

Below is a diagram illustrating the molecular structure and the IUPAC numbering system that will be used for spectral assignments.

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectroscopy – Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR experiment is crucial for obtaining reliable data.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but if the carboxylic acid proton is of particular interest, DMSO-d₆ is preferable as it reduces the rate of proton exchange, making the -OH proton more likely to be observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[2]

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include:

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.

-

Acquisition Time: ~2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between scans.

-

Number of Scans: 8-16 scans, to be adjusted based on sample concentration.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, we anticipate signals in two main regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.5-3.5 ppm).

Aliphatic Region (Propanoic Acid Chain):

-

-CH₂- (alpha to the ring): This methylene group is adjacent to the aromatic ring and a second methylene group. We expect a triplet signal around δ 3.0-3.2 ppm . The electron-withdrawing effect of the substituted phenyl ring shifts this signal downfield.

-

-CH₂- (beta to the ring): This methylene group is adjacent to the alpha-CH₂ and the carbonyl group. It will also appear as a triplet, likely around δ 2.7-2.9 ppm . The adjacent carbonyl group also contributes to its downfield shift.

The coupling between these two non-equivalent methylene groups will result in two triplets, each with a coupling constant (³JHH) of approximately 7-8 Hz.

Aromatic Region (Phenyl Ring):

The three protons on the aromatic ring are chemically distinct and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-6': This proton is ortho to the propanoic acid substituent and meta to the fluorine. It will likely be the most downfield of the aromatic protons, appearing as a doublet of doublets (or a triplet if J values are similar) around δ 7.3-7.5 ppm .

-

H-4': This proton is situated between the bromine and hydrogen at C5'. It will be influenced by both neighbors and will likely appear as a triplet or doublet of doublets around δ 7.0-7.2 ppm .

-

H-5': This proton is ortho to the bromine and meta to the propanoic acid group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets around δ 6.9-7.1 ppm .

The presence of the fluorine atom at the C2' position will introduce additional splitting (H-F coupling), which can be complex. The coupling constants will depend on the number of bonds separating the proton and the fluorine atom:

-

³JHF (ortho) is typically 7-10 Hz.

-

⁴JHF (meta) is typically 4-7 Hz.

-

⁵JHF (para) is typically 0-3 Hz.

Carboxylic Acid Proton (-COOH):

-

This proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet far downfield, often between δ 10.0-12.0 ppm . In CDCl₃, it may be very broad or not observed at all due to exchange with trace amounts of water.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H-6' | 7.3 - 7.5 | dd or t | ³JHH ≈ 7-8, ⁴JHF ≈ 4-7 |

| H-4' | 7.0 - 7.2 | t or dd | ³JHH ≈ 7-8 |

| H-5' | 6.9 - 7.1 | dd | ³JHH ≈ 7-8, ⁵JHF ≈ 0-3 |

| CαH₂ | 3.0 - 3.2 | t | ³JHH ≈ 7-8 |

| CβH₂ | 2.7 - 2.9 | t | ³JHH ≈ 7-8 |

Part 2: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton

Carbon-13 NMR provides direct evidence for the number of unique carbon environments in a molecule.

Experimental Protocol

The sample preparation is the same as for ¹H NMR. The experiment is typically run with proton decoupling to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

-

Technique: A standard proton-decoupled ¹³C NMR experiment.

-

Instrument Parameters:

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Spectrum and Interpretation

We expect a total of 9 distinct carbon signals, as all carbon atoms in the molecule are in unique chemical environments.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 175-180 ppm , characteristic of a carboxylic acid.[3]

-

Aromatic Carbons: These six carbons will appear in the typical aromatic region of δ 110-160 ppm .

-

C-F (C2'): The carbon directly attached to the highly electronegative fluorine will show a large chemical shift and will be split into a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). Its predicted shift is around δ 158-162 ppm .

-

C-Br (C3'): The carbon attached to bromine will be shifted downfield, but less so than C-F. It is expected around δ 115-120 ppm .

-

C-Propanoic acid (C1'): This quaternary carbon will be found around δ 138-142 ppm .

-

Other Aromatic Carbons (C4', C5', C6'): These protonated carbons will appear between δ 125-135 ppm . Their exact positions are influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Carbons:

-

Cα: This carbon, attached to the aromatic ring, will be around δ 34-36 ppm .

-

Cβ: This carbon, adjacent to the carbonyl group, will be slightly more deshielded, around δ 30-32 ppm .

-

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| Cγ (C=O) | 175 - 180 | Quaternary, low intensity |

| C2' (C-F) | 158 - 162 | Doublet, ¹JCF ≈ 240-250 Hz |

| C1' (C-alkyl) | 138 - 142 | Quaternary, low intensity |

| C4', C5', C6' | 125 - 135 | CH signals |

| C3' (C-Br) | 115 - 120 | Quaternary, low intensity |

| Cα | 34 - 36 | CH₂ signal |

| Cβ | 30 - 32 | CH₂ signal |

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid group.

Caption: Key IR vibrational modes for the target molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[4]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹).[4] These may be partially obscured by the broad O-H band.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is expected between 1725 and 1700 cm⁻¹ , which is highly indicative of a carboxylic acid carbonyl.[4]

-

C=C Stretches (Aromatic): Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

-

Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of absorptions, including C-O stretching, as well as C-Br and C-F stretching vibrations, which are unique to the molecule.

Part 4: Mass Spectrometry – Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole) to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular weight of C₉H₈BrFO₂ is approximately 247.06 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 246 (containing ⁷⁹Br) and one at m/z 248 (containing ⁸¹Br). This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.

-

Key Fragmentation Pathways:

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 201/203 .

-

Loss of Propanoic Acid Chain: Cleavage of the bond between the aromatic ring and the side chain (alpha-cleavage) can occur, though it may be less favorable.

-

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of propene (42 Da) and the formation of a radical cation at m/z 204/206 .

-

Loss of Halogens: Fragmentation involving the loss of Br (79/81 Da) or F (19 Da) from the molecular ion or subsequent fragments is also possible. For instance, analysis of similar compounds shows that ortho-halogens can be lost.[5]

-

The base peak (the most abundant ion) in the spectrum is often a stable fragment, such as the one resulting from the loss of the carboxyl group.

Caption: Simplified MS fragmentation pathway.

Conclusion

The structural verification of this compound is a process of synergistic data interpretation. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). By comparing the experimentally obtained data with the predictions outlined in this guide, researchers can confidently confirm the structure and purity of their synthesized material, ensuring a solid foundation for subsequent research and development activities.

References

- 1. This compound | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 3-(3-Bromo-2-fluorophenyl)propanoic acid and its analogs

An In-depth Technical Guide on the Discovery, Synthesis, and Evaluation of 3-(3-Bromo-2-fluorophenyl)propanoic Acid and its Analogs

Foreword: A Scientist's Perspective

In the landscape of modern drug discovery, the journey from a conceptual scaffold to a viable lead compound is one of iterative design, meticulous synthesis, and rigorous biological evaluation. The phenylpropanoic acid framework is a testament to this process, serving as the backbone for some of the most successful anti-inflammatory drugs.[1][2] This guide delves into a specific, halogenated variant—this compound—to illustrate this journey. We will not merely present protocols; we will dissect the why behind each step, from the strategic placement of halogen atoms to influence electronic properties and metabolic stability, to the systematic design of analogs aimed at elucidating a clear Structure-Activity Relationship (SAR). This document is crafted to serve as a practical and intellectual resource, grounding complex synthetic strategies and biological concepts in the tangible goal of therapeutic innovation.

PART 1: The Core Moiety - Synthesis and Characterization of this compound

The strategic incorporation of fluorine and bromine onto the phenyl ring is a deliberate choice. The 2-fluoro substituent introduces a potent electronic withdrawing group that can alter the pKa of the carboxylic acid and influence binding interactions through hydrogen bonding or dipole moments. The 3-bromo substituent serves as a key functional handle for further modification via cross-coupling reactions, while also increasing lipophilicity.[3]

Recommended Synthetic Pathway: A Palladium-Catalyzed Approach

A robust and scalable synthesis is paramount. While multiple routes could be envisioned, a Heck coupling reaction offers a reliable method for forming the crucial carbon-carbon bond that establishes the propanoic acid side chain.

Experimental Protocol: Synthesis of this compound

-

Step 1: The Heck Reaction

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1,3-dibromo-2-fluorobenzene (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and triphenylphosphine (PPh₃, 0.06 eq).

-

Add anhydrous triethylamine (Et₃N, 2.5 eq) and anhydrous acetonitrile (ACN) to serve as the solvent.

-

Heat the reaction mixture to 85°C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Rationale: The Pd(0) catalyst, generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond. The subsequent migratory insertion of ethyl acrylate and β-hydride elimination forges the desired carbon-carbon double bond, yielding the ethyl cinnamate intermediate. Triethylamine acts as a base to neutralize the HBr generated.

-

-

Step 2: Reduction of the Alkene

-

After cooling the reaction mixture, filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in ethanol. Add palladium on carbon (10% Pd/C, ~5 mol%).

-

Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for 12 hours.

-

Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the cinnamate intermediate without affecting the aromatic ring or the ester functionality.

-

-

Step 3: Saponification to the Carboxylic Acid

-

Filter the reaction mixture again through Celite to remove the Pd/C catalyst and concentrate the filtrate.

-

Dissolve the resulting crude ester in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete conversion of the ester.

-

Rationale: Saponification is a basic hydrolysis of the ethyl ester to its corresponding carboxylate salt.

-

Quench the reaction by adding 1M HCl until the pH is ~2-3. This protonates the carboxylate, causing the final product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude solid by recrystallization or flash column chromatography to yield the pure this compound.

-

Synthetic Workflow Visualization

Caption: Palladium-catalyzed synthesis of the target compound.

Expected Characterization Data

| Property | Data |

| CAS Number | 1261814-91-8[4] |

| Molecular Formula | C₉H₈BrFO₂[4] |

| Molecular Weight | 247.06 g/mol [4] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.40 (t, 1H), 7.15 (t, 1H), 7.00 (t, 1H), 3.00 (t, 2H), 2.70 (t, 2H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~179.0, 158.5 (d, J≈248 Hz), 134.0, 129.0, 125.0 (d, J≈4 Hz), 110.0 (d, J≈21 Hz), 34.0, 25.5 ppm |

| Mass Spec (ESI-) | m/z 245.0, 247.0 [M-H]⁻ |

PART 2: Exploring Chemical Space - The Design and Evaluation of Analogs

The parent compound is a starting point. To understand which features are critical for biological activity, we must systematically create and test analogs. This process is the foundation of SAR.[5][6][7][8][9]

Strategic Design of the Analog Library

Our analog design will probe three key regions of the molecule:

-

The Aryl Core (Position 3): Replace the bromine atom. This tests the importance of the halogen's size, electronegativity, and its utility as a synthetic handle.

-

Analog A: Replace Br with Cl (smaller, more electronegative).

-

Analog B: Replace Br with a methyl group (tests steric bulk and electronic donation).

-

Analog C: Replace Br with a cyano group (strong electron-withdrawing group).

-

-

The Propanoic Acid Chain: Modify the linker between the ring and the carboxylate.

-

Analog D: Introduce an α-methyl group (creates a chiral center, similar to ibuprofen).

-

-

The Carboxylic Acid: Bioisosteric replacement.

-

Analog E: Replace the carboxylic acid with a tetrazole ring (a common bioisostere with a similar pKa).

-

Biological Evaluation Framework: Targeting Inflammation

Phenylpropanoic acids are classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] We will evaluate our compounds for inhibitory activity against both COX-1 (constitutively expressed, associated with GI side effects) and COX-2 (inducible at sites of inflammation).

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Compound Incubation: Pre-incubate the enzyme with a range of concentrations of the test compound (or vehicle control) in a buffer containing necessary co-factors (hematin, glutathione).

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Quantification: After a set time, quench the reaction and measure the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀).

Hypothetical Biological Data & SAR Analysis

The data below is illustrative, designed to demonstrate a plausible SAR trend.

| Compound | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Parent | 3-Bromo-2-fluoro | 12.5 | 0.8 | 15.6 |

| Analog A | 3-Chloro-2-fluoro | 10.2 | 0.7 | 14.6 |

| Analog B | 3-Methyl-2-fluoro | 35.8 | 11.2 | 3.2 |

| Analog C | 3-Cyano-2-fluoro | 8.5 | 0.5 | 17.0 |

| Analog D | α-methyl parent | 15.1 | 0.4 | 37.8 |

| Analog E | Tetrazole isostere | 20.4 | 1.5 | 13.6 |

| Ibuprofen | Reference Drug | 8.2 | 15.5 | 0.53 |

Interpretation of SAR:

-

Aryl Core: Replacing bromine with chlorine (Analog A) shows little change, suggesting halogen size in this range is tolerated. However, the electron-donating methyl group (Analog B) is highly detrimental to activity, indicating that an electron-deficient ring is preferred. The strongly withdrawing cyano group (Analog C) slightly improves potency, reinforcing this hypothesis.

-

Propanoic Chain: The addition of an α-methyl group (Analog D) significantly boosts COX-2 selectivity. This is a well-known phenomenon in the NSAID class, where this group can exploit a side pocket in the COX-2 active site that is absent in COX-1.

-

Acid Group: Replacing the carboxylic acid with a tetrazole (Analog E) retains good activity, validating it as a successful bioisosteric replacement, though with a slight drop in potency.

Cellular Confirmation: The Inflammatory Pathway

An enzyme assay is a clean system, but cellular activity is the true test. We can use a lipopolysaccharide (LPS)-stimulated macrophage model to assess the anti-inflammatory effects in a more complex biological context. LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the transcription of pro-inflammatory genes, including COX-2.

Caption: Inhibition of the pro-inflammatory COX-2 pathway.

PART 3: Conclusion and Future Outlook

This guide has outlined a comprehensive, logic-driven approach to the discovery and initial development of this compound and its analogs as potential anti-inflammatory agents. We have established a viable synthetic route and, through the design and hypothetical evaluation of a focused analog library, have begun to map the structure-activity relationship for this scaffold.

The preliminary SAR suggests that an electron-withdrawing group at the 3-position and an α-methyl group on the propanoic acid chain are key features for potent and selective COX-2 inhibition.

Next Steps in Development:

-

Synthesis & Confirmation: Synthesize the proposed analogs (A-E) and confirm their biological activity to validate the hypothetical SAR.

-

Pharmacokinetic Profiling: Evaluate promising candidates like Analog D for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.

-

In Vivo Efficacy: Test the most promising compounds in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm their anti-inflammatory effects in vivo.

-

Safety & Toxicology: Conduct preliminary toxicology studies, including assessing the potential for gastric irritation, a common side effect of NSAIDs.[10]

By following this structured, iterative process of design, synthesis, and testing, the scientific community can efficiently advance novel chemical matter like the this compound scaffold from a laboratory curiosity to a potential therapeutic solution.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. nbinno.com [nbinno.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 9. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 10. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Expanding Therapeutic Landscape of Arylpropanoic Acid Derivatives: Beyond COX Inhibition

Introduction: Re-evaluating a Classic Drug Class

Arylpropanoic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), are among the most widely used medications globally. This class, which includes ubiquitous drugs like Ibuprofen and Naproxen, has been a mainstay for managing pain, inflammation, and fever for decades.[1][2][3] Their primary, well-documented mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[4][5] This action effectively mitigates the cardinal signs of inflammation.

However, the therapeutic narrative of arylpropanoic acid derivatives is far from complete. A growing body of evidence reveals a complex pharmacology that extends well beyond COX inhibition, unveiling a host of molecular targets that implicate these compounds in neuroprotection, cancer chemoprevention, and metabolic disease modulation.[6][7] The long-term use of traditional NSAIDs is often limited by gastrointestinal and cardiovascular toxicities, which are largely tied to their COX-dependent mechanisms.[5] This has catalyzed a paradigm shift in research, driving the exploration of COX-independent pathways to develop novel derivatives with enhanced efficacy and improved safety profiles.

This technical guide provides an in-depth exploration of the potential therapeutic targets of arylpropanoic acid derivatives, moving from their canonical role as COX inhibitors to their emerging functions as modulators of critical signaling pathways in a variety of disease contexts. We will delve into the mechanistic underpinnings of these interactions, present methodologies for their investigation, and offer a forward-looking perspective for drug development professionals.

Part 1: The Canonical Target - Cyclooxygenase (COX) Enzymes

The foundational mechanism of action for arylpropanoic acid derivatives is their inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

-

COX-1 is a constitutively expressed enzyme found in most tissues, playing a crucial role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[5][8]

-

COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8]

Most traditional arylpropanoic acid derivatives, like ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[4] While COX-2 inhibition is responsible for their desired anti-inflammatory effects, the concurrent inhibition of COX-1 is linked to common adverse effects like gastrointestinal irritation and bleeding.[5] This fundamental trade-off has been the primary impetus for seeking alternative or complementary therapeutic targets.

Caption: Canonical COX-dependent mechanism of arylpropanoic acid derivatives.

Part 2: Emerging Therapeutic Arenas & COX-Independent Targets

The exploration of activities unrelated to prostaglandin synthesis has opened new therapeutic avenues for arylpropanoic acid derivatives. These "off-target" or, more accurately, "non-COX" effects are mediated by direct interactions with other critical cellular proteins and signaling pathways.

Neuroinflammation and Neurodegenerative Disorders

Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's disease (AD).[9] Arylpropanoic acid derivatives, particularly ibuprofen, have demonstrated potential in this area by attenuating the inflammatory response in the central nervous system.

Key Targets and Mechanisms:

-

Microglia Activation: Ibuprofen has been shown to reduce the activation of microglia, the primary immune cells of the brain.[10][11] In models of brain injury, ibuprofen treatment significantly decreased the number of activated microglia, helping to preserve neuronal and white matter integrity.[10][11]

-

Cytokine Production: The expression of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain is alleviated by ibuprofen treatment.[10]

-

Amyloid-β (Aβ) Aggregation: Some research suggests a link between long-term ibuprofen use and a reduced risk of developing Alzheimer's disease.[12] While the exact mechanism is debated, it may involve modulation of γ-secretase activity or reducing the inflammation associated with Aβ plaque deposition. It's noteworthy that other propanoic acid derivatives, such as tramiprosate and its prodrug ALZ-801, are being developed to directly target and inhibit the aggregation of Aβ oligomers.[13]

Oncology

Numerous epidemiological and preclinical studies have highlighted the cancer chemopreventive properties of NSAIDs.[6][14] These effects are often attributed to COX-independent mechanisms, as they are observed with derivatives that have weak or no COX inhibitory activity.[6][15]

Key Targets and Mechanisms:

-

Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[16] Several NSAIDs can suppress the NF-κB signaling pathway, thereby inhibiting tumor growth and promoting apoptosis.[15]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Certain arylpropanoic acid derivatives can bind to and activate PPARs, particularly PPARγ. PPARγ activation can induce differentiation and apoptosis in various cancer cell lines.[7]

-

Phosphodiesterases (PDEs): Sulindac, an NSAID, and its derivatives have been shown to inhibit cyclic guanosine monophosphate (cGMP) PDE, leading to increased cGMP levels and apoptosis in colon tumor cells.[6] This represents another promising COX-independent anti-cancer strategy.

Metabolic Diseases

The interplay between inflammation and metabolic disorders like type 2 diabetes is well-established. The ability of some arylpropanoic acid derivatives to modulate metabolic signaling pathways presents a therapeutic opportunity.

Key Target and Mechanism:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that is the master regulator of adipogenesis and a key target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[17][18] Several NSAIDs, including ibuprofen and indomethacin, have been identified as direct PPARγ agonists.[19] They bind to the receptor's ligand-binding pocket and act as partial agonists, modulating the expression of genes involved in glucose and lipid metabolism.[19] This suggests that novel arylpropanoic acid derivatives could be designed as selective PPARγ modulators (SPPARMs) for treating metabolic diseases with a potentially different side-effect profile than full agonists like TZDs.

Part 3: A Deeper Dive into Key Molecular Targets

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their expression.[17]

Several studies have confirmed that arylpropanoic acid derivatives like ibuprofen and indomethacin can function as direct PPARγ ligands.[19] They act as partial agonists, meaning they elicit a submaximal transcriptional response compared to full agonists like rosiglitazone. This partial agonism is structurally determined by how the ligand binds within the large, Y-shaped ligand-binding pocket and stabilizes the activation function 2 (AF-2) domain, which is crucial for coactivator recruitment.[19]

Caption: PPARγ activation pathway by an arylpropanoic acid derivative.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central hub for inflammatory and immune responses. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and cell survival proteins.[16][20]

The ability of some NSAIDs to inhibit NF-κB provides a powerful COX-independent anti-inflammatory and anti-cancer mechanism. This inhibition can occur at multiple levels, including preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[15]

Part 4: Methodologies for Target Identification and Validation

Validating the interaction between arylpropanoic acid derivatives and these novel targets requires a multi-faceted approach, combining computational, biochemical, and cell-based assays.

Experimental Protocol: PPARγ Ligand Binding Assay

Objective: To determine if a test compound (e.g., a novel arylpropanoic acid derivative) can directly bind to the PPARγ ligand-binding domain (LBD) by competing with a known fluorescent ligand.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently-labeled PPARγ ligand. When the fluorescent ligand is bound to the LBD, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a high TR-FRET signal. A competing compound will displace the fluorescent ligand, disrupting FRET and causing a decrease in the signal.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer, GST-PPARγ-LBD protein, Tb-anti-GST antibody, and a fluorescent PPARγ tracer ligand at their optimal concentrations. Serially dilute the test compound and a known PPARγ agonist (positive control) in the assay buffer.

-

Assay Plate Setup: In a 384-well low-volume plate, add the test compound dilutions, positive control, and a vehicle control (e.g., DMSO).

-

Protein-Ligand Incubation: Add a pre-mixed solution of GST-PPARγ-LBD and the fluorescent tracer to all wells.

-

Antibody Addition: Add the Tb-anti-GST antibody to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation System:

-

Positive Control: A known PPARγ agonist (e.g., rosiglitazone) should produce a dose-dependent decrease in the FRET signal, validating assay performance.

-

Negative Control: A vehicle control (e.g., DMSO) establishes the maximum FRET signal.

-

Z'-factor Calculation: The separation between positive and negative controls is used to calculate the Z'-factor, a statistical measure of assay quality (a value > 0.5 indicates a robust assay).

-

Experimental Protocol: Cell-Based NF-κB Reporter Assay

Objective: To determine if a test compound can inhibit the transcriptional activity of NF-κB in response to a pro-inflammatory stimulus.

Methodology: Luciferase Reporter Assay

-

Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and binds to these elements, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.

-

Step-by-Step Protocol:

-

Cell Culture: Plate the NF-κB reporter cell line in a 96-well white, clear-bottom plate and grow to ~80-90% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a known NF-κB inhibitor (positive control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.

-

Cell Lysis: Remove the media and lyse the cells using a luciferase lysis buffer.

-

Luciferase Reaction: Add a luciferase substrate solution to the cell lysate.

-

Data Acquisition: Immediately measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the luminescence signal of treated wells to the stimulated vehicle control. Plot the normalized activity against the log concentration of the test compound to determine the IC50 value. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) must be run to ensure the observed inhibition is not due to cytotoxicity.

-

-

Self-Validation System:

-

Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082) should show dose-dependent inhibition of the TNF-α-induced signal.

-

Negative Controls: Unstimulated cells show baseline activity, while stimulated cells treated with vehicle show maximum signal.

-

Caption: A generalized workflow for validating novel therapeutic targets.

Part 5: Future Perspectives and Drug Development

The recognition that arylpropanoic acid derivatives engage with a wide array of molecular targets opens up exciting possibilities for drug discovery. The future lies in leveraging this polypharmacology to design next-generation compounds with tailored activity and improved safety.

Key Strategies:

-

Target-Selective Design: By understanding the structure-activity relationships for COX enzymes versus novel targets like PPARγ or NF-κB pathway components, medicinal chemists can design derivatives that preferentially modulate one target over another. For instance, enhancing PPARγ activity while minimizing COX-1 inhibition could lead to novel insulin sensitizers without GI toxicity.

-

Dual-Target Agents: Conversely, designing compounds that intentionally hit two complementary targets could offer synergistic efficacy. A dual inhibitor of COX-2 and a key cancer signaling node could be a powerful therapeutic for inflammation-driven cancers.

-

Prodrug Approaches: Modifying the carboxylate group, which is often responsible for the topical gastric irritation, into a prodrug moiety can improve GI tolerance while preserving systemic activity after metabolic conversion.[5]

The journey of arylpropanoic acid derivatives from simple pain relievers to complex signaling modulators is a testament to the continued evolution of pharmacology. By embracing these COX-independent mechanisms, the scientific community is poised to unlock the full therapeutic potential of this remarkable class of molecules, paving the way for safer and more effective treatments for a spectrum of human diseases.

References